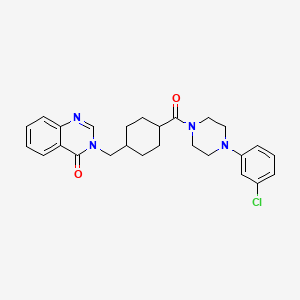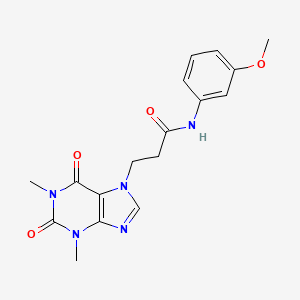
3-((4-(4-(3-chlorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-(4-(3-chlorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(4-(3-chlorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the piperazine and cyclohexyl groups. Common reagents and conditions include:
Starting Materials: Quinazolinone derivatives, 3-chlorophenyl piperazine, cyclohexyl methyl groups.
Reagents: Catalysts, solvents, and protective groups.
Conditions: Controlled temperature, pressure, and pH.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions may occur, modifying the piperazine or quinazolinone rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives and analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: May be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Receptors: Interaction with specific receptors in the body.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction: Modulating signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Other compounds with the quinazolinone core.
Piperazine Derivatives: Compounds containing the piperazine ring.
Cyclohexyl Derivatives: Molecules with cyclohexyl groups.
Uniqueness
The unique combination of the quinazolinone, piperazine, and cyclohexyl groups in 3-((4-(4-(3-chlorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one may confer specific biological activities and properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C26H29ClN4O2 |
|---|---|
Molekulargewicht |
465.0 g/mol |
IUPAC-Name |
3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]cyclohexyl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C26H29ClN4O2/c27-21-4-3-5-22(16-21)29-12-14-30(15-13-29)25(32)20-10-8-19(9-11-20)17-31-18-28-24-7-2-1-6-23(24)26(31)33/h1-7,16,18-20H,8-15,17H2 |
InChI-Schlüssel |
YLOMWRCQPLJGGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157240.png)
![1-[(4-chlorophenyl)carbonyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B11157247.png)
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol](/img/structure/B11157253.png)
![9-(4-chlorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157260.png)
![1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-L-proline](/img/structure/B11157262.png)
![9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B11157269.png)
![N~1~,N~1~-diethyl-N~4~-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide](/img/structure/B11157272.png)

![3-hexyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11157280.png)
![3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one](/img/structure/B11157292.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide](/img/structure/B11157302.png)
![(6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11157319.png)
![5-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11157320.png)
![[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B11157323.png)
